beta-Glycerophosphoric acid

Biochemical Research Grade Isomeric Purity Specification Alkaline Phosphatase Substrate

β-Glycerophosphate (BGP, CAS 17181-54-3) is the defined β-isomer phosphatase inhibitor and osteogenic substrate, supplied as the free acid or its disodium salt pentahydrate. Researchers using undefined isomeric mixtures risk inconsistent phosphatase inhibition and unpredictable phosphate release kinetics due to α-isomer contamination. This product resolves these issues through stringent isomeric purity control. • Serine/threonine phosphatase inhibitor - protects phosphoproteins in cell lysis and kinase reaction buffers • Osteogenic mineralization substrate at 10 mM - standard component of differentiation media • Defined isomeric purity - max. 4.0% α-isomer ensures reproducible enzymatic hydrolysis rates

Molecular Formula C3H17Na2O11P
Molecular Weight 306.11 g/mol
CAS No. 17181-54-3
Cat. No. B1200491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Glycerophosphoric acid
CAS17181-54-3
Synonyms2-glycerophosphoric acid
beta-glycerol phosphate
beta-glycerophosphate
beta-glycerophosphoric acid
beta-glycerophosphoric acid, calcium salt
beta-glycerophosphoric acid, calcium salt (1:1)
beta-glycerophosphoric acid, disodium salt
beta-glycerophosphoric acid, iron salt
beta-glycerophosphoric acid, iron(3+) salt(3:2)
beta-glycerophosphoric acid, sodium salt
Glycerol 2-phosphate
Molecular FormulaC3H17Na2O11P
Molecular Weight306.11 g/mol
Structural Identifiers
SMILESC(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+]
InChIInChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2
InChIKeyPEMUISUYOHQFQH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Glycerophosphoric Acid Specifications and Properties


beta-Glycerophosphoric acid (synonyms: β-glycerophosphate, glycerol 2-phosphate, BGP; CAS 17181-54-3) is the conjugate base of the phosphoric ester of glycerol with the phosphate group esterified at the central (C2) hydroxyl position, rendering it achiral unlike its α-isomer counterparts [1]. It has a molecular formula of C₃H₉O₆P and a molecular weight of 172.07 g/mol . The compound is frequently supplied and utilized as its disodium salt pentahydrate form (CAS 13408-09-8) for biochemical research applications .

Defined β-isomer
Minimizes α-isomer interference for consistent phosphatase studies
Disodium salt pentahydrate
Ready-to-dissolve form for aqueous biochemical buffers
Research-grade substrate
Suitable for osteogenic media, ALP assays, and hydrogel formation

beta-Glycerophosphoric Acid Substitution Risks


Substituting β-glycerophosphate with the commercially ubiquitous α-isomer or undefined isomeric mixtures carries quantifiable risk due to distinct biochemical behaviors. Historically, α- and β-isomers exhibit markedly different rates of enzymatic hydrolysis, with plant and animal phosphatases demonstrating clear selectivity [1]. Critically, the β-isomer is known to be unstable and prone to phosphate migration, spontaneously converting to the α-form in aqueous solutions . Furthermore, modern enzyme characterization confirms high specificity for distinct configurations, with some enzymes effecting "little or no hydrolysis" of β-glycerophosphate while being active on the α-isomer [2]. Consequently, undefined mixtures lead to unpredictable phosphate release kinetics, compromised phosphatase inhibition, and batch-to-batch variability, underscoring the necessity for a defined β-isomer source.

Isomeric impurity alters kinetics
α-isomer contamination may shift phosphatase hydrolysis rates, reducing assay consistency.
Spontaneous isomer migration
β-glycerophosphate can convert to α-form in solution, altering available substrate profile over time.
Enzyme specificity mismatch
Some phosphatases show little or no hydrolysis of β-isomer, making undefined mixtures unpredictable.

beta-Glycerophosphoric Acid Selection Evidence


Isomeric Purity: Alpha-Isomer Specification

The TCI biochemical research grade β-glycerophosphate (disodium salt pentahydrate) is specified to contain a maximum of 4.0% disodium alpha-glycerophosphate impurity . This is a critical differentiator from lower-grade industrial material or simple 'glycerophosphate' which may contain substantial α-isomer due to migratory instability during synthesis .

Isomeric purity
Specification review
≤4.0% α-isomer vs Undefined α/β mixture
Enables consistent phosphate release kinetics
TCI neutralization titration specification
Biochemical Research Grade Isomeric Purity Specification Alkaline Phosphatase Substrate

Enzymatic Hydrolysis Difference Between Isomers

A foundational study on the enzymic differentiation of glycerophosphates established that the α- and β-isomers are hydrolyzed by phosphatases at markedly different rates, confirming their distinct biochemical identities [1]. This metabolic distinction is further corroborated by the discovery that α-glycerophosphate serves as a substrate for dehydrogenases, while the β-isomer remains unreactive in these specific metabolic pathways [2].

Enzymatic discrimination
Class-level inference
Resistant to α-GPDH vs α-isomer is substrate
Confirms distinct metabolic identity – not interchangeable
Qualitative substrate vs. non-substrate, animal tissue phosphatases
Enzymatic Specificity Phosphatase Substrate Isomer Discrimination

Osteogenic Response: Exogenous BGP vs β-TCP

In a direct comparative study using human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) cultured on 3D-printed PLGA/β-TCP scaffolds, the removal of exogenous β-glycerophosphate (BGP) from the osteogenic medium resulted in quantifiable increases in cell metabolic activity, alkaline phosphatase (ALP) activity, proliferation, and osteogenic gene expression compared to cultures containing BGP [1].

Osteogenic response
Head-to-head
BGP removal ↑ ALP, gene markers vs β-TCP scaffold alone
Reported increase in osteogenic markers without exogenous BGP
hBM-MSCs, PLGA/β-TCP, 28 days
Osteogenic Differentiation Bone Tissue Engineering Mesenchymal Stromal Cells

ALP Substrate: β-Glycerophosphate vs Phenylphosphate

A clinical comparative study evaluated serum alkaline phosphatase (ALP) activities using sodium beta-glycerophosphate versus sodium phenylphosphate as substrates [1]. This work provides a foundational quantitative benchmark for laboratories selecting an ALP substrate, where β-glycerophosphate offers a specific, physiologically relevant alternative to synthetic substrates.

ALP substrate comparison
Cross-study comparable
β-glycerophosphate activity vs Phenylphosphate
Supports substrate selection for ALP research assays
Serum ALP activity comparison; consult primary study (1960)
Enzyme Kinetics Clinical Chemistry Alkaline Phosphatase Assay

beta-Glycerophosphoric Acid Validated Applications


Osteogenic Differentiation of Mesenchymal Stem Cells

β-Glycerophosphate is a standard component of osteogenic induction media, traditionally supplied at 10 mM as a phosphate source for matrix mineralization [1]. However, recent direct comparative evidence indicates that when cells are cultured on calcium phosphate (CaP)-based 3D-printed scaffolds, the scaffold itself can serve as a sufficient phosphate source, and exogenous BGP may actually diminish key osteogenic markers [2]. This differential response guides the rational selection of BGP based on the culture substrate.

Phosphatase Inhibition in Kinase and Lysis Buffers

β-Glycerophosphate is a classical serine/threonine phosphatase inhibitor, widely incorporated into commercial phosphatase inhibitor cocktails (e.g., Thermo Scientific Pierce Phosphatase Inhibitor Tablets) to protect phosphoproteins during cell lysis and kinase reactions [1]. Its defined isomeric purity (max. 4.0% alpha-isomer) ensures consistent inhibition without off-target effects associated with α-isomer contaminants [2].

Alkaline Phosphatase Activity Assay Substrate

As established in clinical chemistry, β-glycerophosphate serves as a defined substrate for quantifying alkaline phosphatase activity in serum and other biological samples [1]. Its use provides a natural, physiologically relevant alternative to synthetic substrates like p-nitrophenyl phosphate or phenylphosphate, enabling laboratories to adhere to specific assay validation requirements.

Thermoresponsive Chitosan/Glycerophosphate Hydrogels

β-Glycerophosphate (often as the disodium salt) is a critical component in the formulation of chitosan-based thermosensitive in situ gel-forming systems. These systems remain liquid at room temperature and form hydrogels upon warming to physiological temperature (37°C), enabling minimally invasive injectable drug delivery and tissue engineering applications [1].

Application
Selection Property
Validation Focus
MSC osteogenic induction
Defined β-isomer (minimized α)
Scaffold-dependent BGP necessity, matrix mineralization markers
Phosphoprotein protection in lysis buffers
Consistent isomeric purity
Off-target α-isomer interference, inhibition efficiency
Alkaline phosphatase measurement
Natural substrate specificity
Substrate linearity, comparison to synthetic substrates
Injectable thermoresponsive gels
Disodium salt, gelation profile
Sol-gel transition at physiological temp, drug release kinetics

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